molecular formula C8H13ClO B14326272 5-Chloro-6-methylhept-6-en-2-one CAS No. 105737-83-5

5-Chloro-6-methylhept-6-en-2-one

Cat. No.: B14326272
CAS No.: 105737-83-5
M. Wt: 160.64 g/mol
InChI Key: HAEFQCMMUMNFII-UHFFFAOYSA-N
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Description

5-Chloro-6-methylhept-6-en-2-one is an organic compound characterized by the presence of a chlorine atom, a methyl group, and a double bond within its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylhept-6-en-2-one can be achieved through several methods. One common approach involves the chlorination of 6-methylhept-6-en-2-one, where the chlorine atom is introduced at the 5th position of the heptane chain. This reaction typically requires the use of chlorine gas (Cl₂) and a suitable solvent, such as carbon tetrachloride (CCl₄), under controlled conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylhept-6-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-6-methylhept-6-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylhept-6-en-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom and double bond in the compound’s structure play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or antifungal effects. Additionally, its interaction with enzymes and receptors in biological systems can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-5-en-2-one: Similar structure but lacks the chlorine atom.

    5-Chloro-6-methylheptan-2-one: Similar structure but lacks the double bond.

    5-Chloro-6-methylhept-6-en-3-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

5-Chloro-6-methylhept-6-en-2-one is unique due to the presence of both a chlorine atom and a double bond within its heptane backbone. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

105737-83-5

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

5-chloro-6-methylhept-6-en-2-one

InChI

InChI=1S/C8H13ClO/c1-6(2)8(9)5-4-7(3)10/h8H,1,4-5H2,2-3H3

InChI Key

HAEFQCMMUMNFII-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=O)C)Cl

Origin of Product

United States

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